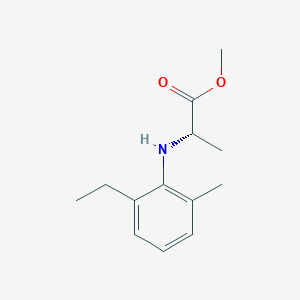

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Description

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a chiral ester derivative featuring a substituted anilino group attached to a methyl propionate backbone. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.29 g/mol. The compound’s stereochemistry (S-configuration) is critical for its biological activity, as enantiomers often exhibit distinct interactions in pharmacological systems.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

methyl (2S)-2-(2-ethyl-6-methylanilino)propanoate |

InChI |

InChI=1S/C13H19NO2/c1-5-11-8-6-7-9(2)12(11)14-10(3)13(15)16-4/h6-8,10,14H,5H2,1-4H3/t10-/m0/s1 |

InChI Key |

LRBSXVUHGCCJDT-JTQLQIEISA-N |

Isomeric SMILES |

CCC1=CC=CC(=C1N[C@@H](C)C(=O)OC)C |

Canonical SMILES |

CCC1=CC=CC(=C1NC(C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Chiral Resolution of Racemic Intermediates

One classical approach involves starting from racemic N-(2-ethyl-6-methylphenyl)alanine. This racemate is converted into diastereomeric salts using an optically active base, followed by fractional crystallization to separate the (S)-enantiomer. The purified (S)-enantiomer is then cleaved to yield the desired chiral intermediate. This method employs solvents such as diisopropyl ether, ethyl acetate, acetonitrile, or water and uses reducing agents like lithium aluminum hydride or borane complexes (borane-dimethyl sulfide or borane-tetrahydrofuran) for further transformations.

Asymmetric Catalytic Hydrogenation

A prominent industrial method for synthesizing (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate involves asymmetric catalytic hydrogenation of aziridine intermediates derived from enantiopure (R)-epichlorohydrin and 2-ethyl-6-methylaniline. The process includes:

- Formation of an aziridine intermediate by reaction of (R)-epichlorohydrin with 2-ethyl-6-methylaniline.

- Catalytic hydrogenation of the aziridine intermediate in the presence of Pd/C or other transition metal catalysts (e.g., Pt, Rh, Ru, Ir, Fe) supported on activated carbon under hydrogen atmosphere.

- Use of solvents such as methanol, ethanol, propanol, isopropanol, or t-butyl alcohol.

- Reaction conditions typically involve hydrogen pressures between 2 × 10^5 and 1 × 10^6 Pa and temperatures from 20°C to 80°C.

- The resulting product, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, is obtained with enantiomeric excess greater than 99%.

Stepwise Synthesis Including Chloroacetylation and Methylation

The synthesis can be extended to the final compound by:

- Chloroacetylation of (S)-(-)-N-(1'-methyl-2'-hydroxyethyl)-2-ethyl-6-methylaniline using chloroacetyl chloride in the presence of bases such as triethylamine or pyridine at temperatures between -15°C and 30°C.

- Etherification of the hydroxy group by heating with strong acids like sulfuric acid or p-toluenesulfonic acid in methanol under reflux.

- Methylation of the chloroacetylated intermediate using methylating agents such as methyl iodide, methyl trifluoromethanesulfonate, dimethyl sulfate, or diazomethane in the presence of phase transfer catalysts (e.g., tetra-n-butyl ammonium iodide) and bases (e.g., sodium hydride, potassium carbonate).

- Solvents for methylation include dichloromethane, dichloroethane, dimethyl sulfone, tetrahydrofuran, petroleum ether, toluene, or benzene.

- These steps yield this compound with high purity and yield.

Comparative Data Table of Key Preparation Steps

Research Discoveries and Perspectives

- The use of enantiopure (R)-epichlorohydrin as a starting material enables a highly selective synthesis route, avoiding the need for extensive chiral resolution steps and increasing overall efficiency.

- Catalytic hydrogenation with Pd/C and other transition metals has been shown to produce the target compound with enantiomeric excess exceeding 99%, which is critical for the herbicidal activity of the final product.

- The combination of chemical and enzymatic methods has been explored, but asymmetric catalytic hydrogenation remains the dominant industrial approach due to scalability and cost-effectiveness.

- Control of reaction conditions such as temperature, solvent choice, and catalyst loading is crucial to optimize yield and optical purity.

- The chloroacetylation and methylation steps are well-established functional group transformations that complete the synthesis, with careful control of stoichiometry and reaction environment to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products

Hydrolysis: Yields the corresponding carboxylic acid and methanol.

Reduction: Produces the corresponding alcohol.

Substitution: Depending on the substituent introduced, various substituted anilino derivatives can be formed.

Scientific Research Applications

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active anilino derivative, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, differing primarily in substituents, ester groups, or aromatic systems:

Key Comparative Insights

Substituent Effects on Bioactivity

- The 2-ethyl-6-methylanilino group in the target compound likely enhances lipophilicity and membrane permeability compared to hydroxyl (e.g., Methyl 3-(4-hydroxyphenyl)propionate) or nitro groups (e.g., Ethyl 2-methyl-2-(2-nitrophenyl)propionate) .

- Fluorinated analogs, such as Methyl 2-(8-fluoroquinolin-6-yl)propionate, demonstrate improved binding affinity in analgesic applications due to halogen-induced electronic effects .

Ester Group Influence

- Methyl esters (target compound) generally exhibit higher volatility and lower molecular weight than ethyl esters (e.g., Ethyl 2-(Methylthio)propionate). This affects solubility and metabolic stability .

Physical Properties

- The target compound’s predicted solubility in ethanol aligns with trends observed in Ethyl 2-(Methylthio)propionate (soluble in ethanol, 1.117–1.123 g/cm³ density) .

- Methyl 3-(4-hydroxyphenyl)propionate forms hydrogen-bonded crystals due to its hydroxyl group, a feature absent in the target compound, which may instead rely on amine-ester interactions .

Pharmacological Potential

- Quinoline-based propionate esters (e.g., Compound 19 in ) show analgesic activity, suggesting that the target compound’s anilino group could similarly interact with pain receptors .

- The S-enantiomer may offer enhanced selectivity over racemic mixtures, a critical factor in drug development.

Industrial and Laboratory Uses

- Methyl propionate derivatives serve as intermediates in organic synthesis. For example, Ethyl 2-(Methylthio)propionate is used in flavoring agents, while nitro-substituted analogs are precursors to amines .

Biological Activity

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chiral center, which influences its biological activity. The structure can be represented as follows:

- Chemical Formula : C13H17NO2

- Molecular Weight : 219.29 g/mol

The presence of the ethyl and methyl groups on the aniline moiety contributes to the lipophilicity and overall pharmacokinetic profile of the compound.

Pharmacological Properties

- Inhibition Studies : Preliminary studies have shown that compounds similar to this compound exhibit potent inhibition against nNOS with a Ki value in the low nanomolar range, indicating strong binding affinity .

- Selectivity : The selectivity of this compound over other isoforms such as endothelial NOS (eNOS) is crucial for minimizing side effects. Selectivity ratios have been reported as high as 2799 for nNOS versus eNOS, highlighting its potential therapeutic advantage .

- Cell Permeability : Investigations into cell permeability using PAMPA-BBB (Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier) assays indicate that structural modifications could enhance its ability to cross the blood-brain barrier, which is essential for CNS-targeted therapies .

Table 1: Summary of Biological Activity Studies

| Study Reference | Target Enzyme | Ki Value (nM) | Selectivity Ratio (nNOS/eNOS) |

|---|---|---|---|

| nNOS | 26 | 2799 | |

| iNOS | Not reported | Not applicable |

Case Study: Neuroprotective Effects

A study focusing on neuroprotective effects demonstrated that compounds structurally related to this compound can reduce oxidative stress markers in neuronal cells. This suggests a potential role in treating conditions like Parkinson’s disease and other neurodegenerative disorders .

Toxicity and Safety Profile

The safety profile of this compound remains under investigation. Early assessments indicate low cytotoxicity, with IC50 values exceeding 64 μg/mL against human fibroblast cells, suggesting a favorable therapeutic window .

Q & A

Q. What are the established synthetic routes for (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification of the corresponding propionic acid derivative. For example, alkylation of 2-(2-ethyl-6-methylanilino)propionic acid with methanol under acidic catalysis (e.g., H₂SO₄) yields the methyl ester. Enantiomeric purity is highly sensitive to reaction conditions:

- Catalyst choice : Chiral catalysts (e.g., lipases) improve stereoselectivity .

- Temperature : Lower temperatures (0–5°C) reduce racemization during esterification .

- Solvent systems : Non-polar solvents (e.g., hexane) favor kinetic resolution, while polar solvents may increase side reactions .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (ee%) | Key Conditions |

|---|---|---|---|

| Acid-catalyzed esterification | 75–85 | 80–90 | H₂SO₄, reflux, 12 hours |

| Lipase-mediated resolution | 60–70 | >98 | Pseudo-eutectic solvent, 25°C |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR spectroscopy : Confirm regiochemistry (e.g., anilino proton signals at δ 6.8–7.2 ppm) and ester group integrity (δ 3.6–3.8 ppm for methoxy) .

- HPLC with chiral columns : Quantify enantiomeric purity (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

- Mass spectrometry : Verify molecular ion [M+H]⁺ peak (e.g., m/z 250.2 for C₁₄H₂₁NO₂) .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture or strong oxidizers .

- Decomposition : Thermal stress (>100°C) produces CO₂ and aromatic amines; photolysis may generate nitroso derivatives .

- Handling : Use PPE (nitrile gloves, chemical goggles) and work in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess data obtained from different analytical methods?

- Methodological Answer : Cross-validate results using:

- Chiral derivatization : Convert the compound to diastereomers (e.g., with Mosher’s acid) for non-chiral HPLC analysis .

- Circular dichroism (CD) : Correlate optical activity with HPLC ee% values.

- Control experiments : Test for solvent or temperature-induced racemization during analysis .

Q. What strategies optimize the kinetic resolution of enantiomers during synthesis?

- Methodological Answer :

- Enzyme engineering : Modify lipases (e.g., Candida antarctica lipase B) for enhanced substrate specificity .

- Solvent engineering : Use pseudo-eutectic systems (e.g., menthol:thymol) to increase enzyme stability and reaction efficiency (e.g., 95% conversion vs. 70% in hexane) .

- Dynamic kinetic resolution : Combine lipases with racemization catalysts (e.g., Shvo’s catalyst) to achieve theoretical 100% yield .

Q. How do structural modifications at the anilino or propionate groups affect bioactivity?

- Methodological Answer :

- Anilino substitution : Introducing electron-withdrawing groups (e.g., –NO₂) at the para position increases metabolic stability but may reduce receptor binding affinity .

- Propionate chain length : Longer chains (e.g., ethyl vs. methyl) enhance lipophilicity, improving blood-brain barrier penetration .

Table 2 : Structure-Activity Relationships

| Modification | Bioactivity (IC₅₀, nM) | LogP |

|---|---|---|

| –NO₂ at anilino para | 120 ± 15 | 2.8 |

| Ethyl ester (vs. methyl) | 85 ± 10 | 3.2 |

Q. What are the degradation pathways of this compound under thermal or photolytic stress?

- Methodological Answer :

- Thermolysis (≥120°C) : Decarboxylation produces 2-ethyl-6-methylaniline and CO₂, confirmed by GC-MS .

- UV exposure : Forms nitroso derivatives via radical-mediated oxidation (detectable by ESR spectroscopy) .

- Mitigation : Add antioxidants (e.g., BHT) to formulations to suppress radical pathways .

Q. How can researchers establish impurity profiles using orthogonal analytical methods?

- Methodological Answer :

- HPLC-MS : Detect trace impurities (e.g., unreacted aniline precursors) with a limit of detection (LOD) <0.1% .

- ICP-OES : Screen for heavy metal catalysts (e.g., Pd, Ni) in synthesized batches .

- Headspace GC : Quantify residual solvents (e.g., methanol, hexane) per ICH Q3C guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.